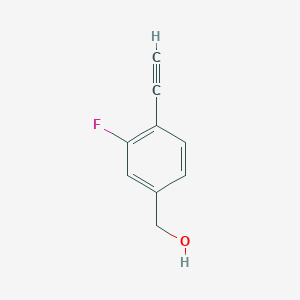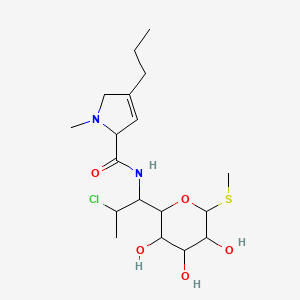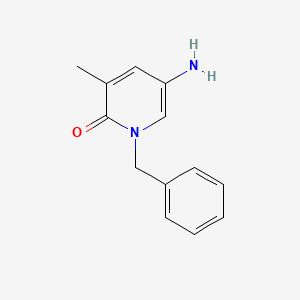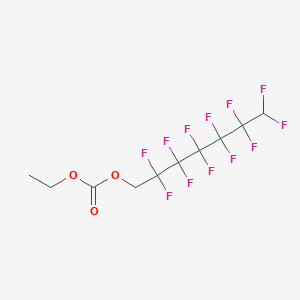
(4-Ethynyl-3-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethinyl-3-fluorphenyl)methanol ist eine organische Verbindung mit der Summenformel C₉H₇FO. Sie zeichnet sich durch das Vorhandensein einer Ethinylgruppe und eines Fluoratoms, die an einen Benzolring gebunden sind, sowie einer Methanolgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Ethinyl-3-fluorphenyl)methanol beinhaltet typischerweise die Reaktion von 4-Ethinyl-3-fluorbenzaldehyd mit einem Reduktionsmittel wie Natriumborhydrid. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter kontrollierten Temperaturbedingungen durchgeführt. Die Reduktion der Aldehydgruppe zu einer Methanolgruppe führt zur Bildung von (4-Ethinyl-3-fluorphenyl)methanol.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (4-Ethinyl-3-fluorphenyl)methanol können ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierte Reaktionsbedingungen können die Ausbeute und Reinheit der Verbindung erhöhen. Zusätzlich werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Ethinyl-3-fluorphenyl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann oxidiert werden, um den entsprechenden Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Ethinylgruppe kann reduziert werden, um das entsprechende Alken oder Alkan zu bilden.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: 4-Ethinyl-3-fluorbenzaldehyd oder 4-Ethinyl-3-fluorbenzoesäure.
Reduktion: 4-Ethinyl-3-fluorphenylethan oder 4-Ethinyl-3-fluorphenylpropan.
Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die das Fluoratom ersetzen.
Wissenschaftliche Forschungsanwendungen
(4-Ethinyl-3-fluorphenyl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Ethinyl-3-fluorphenyl)methanol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die Ethinyl- und Fluor-Gruppen können seine Bindungsaffinität und Spezifität gegenüber molekularen Zielstrukturen erhöhen, was zu den gewünschten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (4-Ethynyl-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl and fluorine groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Ethinylphenyl)methanol: Fehlt das Fluoratom, was seine Reaktivität und biologische Aktivität beeinflussen kann.
(3-Fluorphenyl)methanol: Fehlt die Ethinylgruppe, was seine chemischen Eigenschaften und Anwendungen beeinflussen kann.
(4-Ethinyl-3-chlorphenyl)methanol: Enthält ein Chloratom anstelle von Fluor, was sein chemisches Verhalten und seine Wechselwirkungen verändern kann.
Einzigartigkeit
(4-Ethinyl-3-fluorphenyl)methanol ist einzigartig aufgrund des Vorhandenseins sowohl der Ethinyl- als auch der Fluor-Gruppe, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C9H7FO |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(4-ethynyl-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5,11H,6H2 |
InChI-Schlüssel |
XRHDVAVGPCMYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)












![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)
